molecular formula C7H9BrN2 B1447028 (5-Bromo-4-methylpyridin-3-yl)methanamine CAS No. 1211534-09-6

(5-Bromo-4-methylpyridin-3-yl)methanamine

Cat. No. B1447028
M. Wt: 201.06 g/mol
InChI Key: JXRSJDBBLGQHLJ-UHFFFAOYSA-N
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Description

“(5-Bromo-4-methylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 2228191-13-5. It has a molecular weight of 273.99 . It is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for “(5-Bromo-4-methylpyridin-3-yl)methanamine” is 1S/C7H9BrN2.2ClH/c1-5-6 (2-9)3-10-4-7 (5)8;;/h3-4H,2,9H2,1H3;2*1H . This indicates that the compound has a pyridine ring with a bromine atom and a methyl group attached to it.


Physical And Chemical Properties Analysis

“(5-Bromo-4-methylpyridin-3-yl)methanamine” is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Future Directions

The compound could potentially be used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives could have various applications, including potential biological activities .

properties

IUPAC Name

(5-bromo-4-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRSJDBBLGQHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283190
Record name 5-Bromo-4-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-4-methylpyridin-3-yl)methanamine

CAS RN

1211534-09-6
Record name 5-Bromo-4-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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